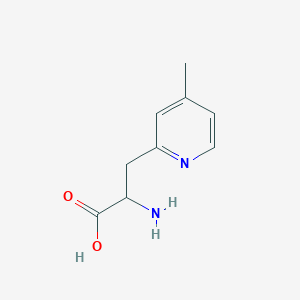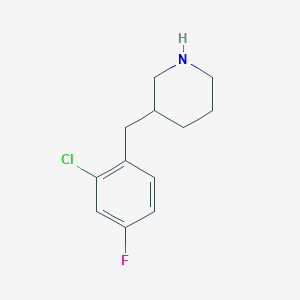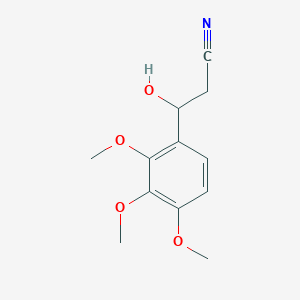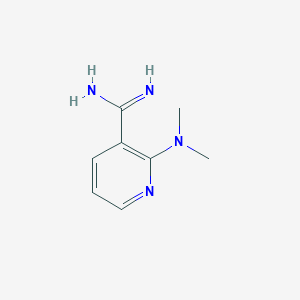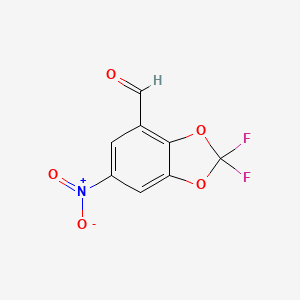
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO5 It is a member of the indane family, characterized by the presence of a nitro group and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoro-1,3-dioxane and nitrobenzene derivatives.
Nitration: The nitro group is introduced through a nitration reaction, often using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2,2-Difluoro-6-amino-1,3-dioxaindane-4-carbaldehyde.
Substitution: this compound derivatives with substituted groups.
Oxidation: 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carboxylic acid.
科学研究应用
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and fluorine atoms can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
2,2-Difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both the nitro group and the aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. The fluorine atoms further enhance its stability and influence its electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C8H3F2NO5 |
|---|---|
分子量 |
231.11 g/mol |
IUPAC 名称 |
2,2-difluoro-6-nitro-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-5(11(13)14)1-4(3-12)7(6)16-8/h1-3H |
InChI 键 |
RKNFHHIXEARWCP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C(=C1C=O)OC(O2)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


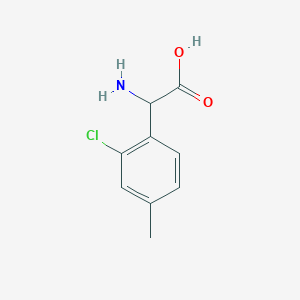


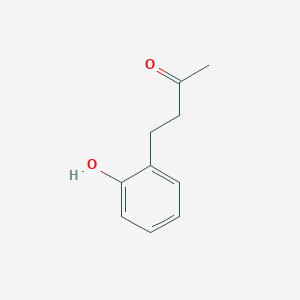
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
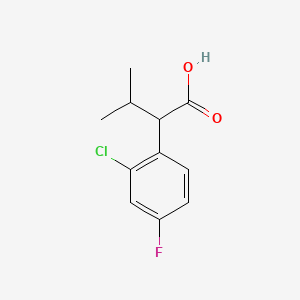

![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
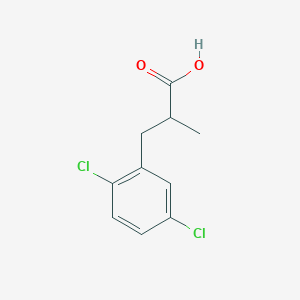
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
